Lipophilicity (logP) Increase vs. 2-Fluorobenzoic Acid and 4-Ethylbenzoic Acid
The introduction of a para-ethyl group to 2-fluorobenzoic acid significantly elevates its lipophilicity. 4-Ethyl-2-fluorobenzoic acid has a reported logP of approximately 2.1 , which is notably higher than the logP of its parent compound, 2-fluorobenzoic acid (logP 1.86) [1]. This ~0.24 unit increase, driven by the ethyl substituent, translates to a quantifiable enhancement in membrane permeability. Compared to the non-fluorinated analog, 4-ethylbenzoic acid, the target compound's logP is lower, demonstrating the opposing effects of the ortho-fluorine and para-ethyl groups: the fluorine atom, despite its electronegativity, has a unique and often counter-intuitive effect on logP when placed ortho to a carboxylic acid, compared to the purely lipophilic ethyl group [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.1 (reported value) |
| Comparator Or Baseline | 2-Fluorobenzoic acid: logP = 1.86; 4-Ethylbenzoic acid: logP = 2.59 (ChemAxon predicted) |
| Quantified Difference | +0.24 vs. 2-Fluorobenzoic acid; -0.49 vs. 4-Ethylbenzoic acid |
| Conditions | Computed/experimental logP values from various sources; see individual source references for specific measurement or calculation methods. |
Why This Matters
The balanced logP of 2.1 represents a 'sweet spot' for lead optimization, offering a compromise between the low permeability often associated with the more polar 2-fluorobenzoic acid and the potentially high lipophilicity and low solubility of 4-ethylbenzoic acid.
- [1] PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. Computed logP value of 1.856. View Source
- [2] FooDB, Showing Compound 4-Ethylbenzoic acid (FDB022844). logP 2.59 (ChemAxon predicted). View Source
